molecular formula C8H9NO2 B2940965 2-(Oxetan-3-yloxy)pyridine CAS No. 2202245-84-7

2-(Oxetan-3-yloxy)pyridine

Cat. No.: B2940965
CAS No.: 2202245-84-7
M. Wt: 151.165
InChI Key: ONSDOUDNEQXVQG-UHFFFAOYSA-N
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Description

2-(Oxetan-3-yloxy)pyridine is a pyridine derivative featuring an oxetane ring (a three-membered cyclic ether) attached via an oxygen linker at the pyridine’s 2-position. This compound combines the aromaticity and basicity of pyridine with the steric and electronic effects of the oxetane moiety, making it valuable in medicinal chemistry and materials science. The oxetane ring’s high ring strain and polarity enhance its metabolic stability and solubility compared to bulkier substituents like tetrahydropyran (oxane) .

Properties

IUPAC Name

2-(oxetan-3-yloxy)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-2-4-9-8(3-1)11-7-5-10-6-7/h1-4,7H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONSDOUDNEQXVQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)OC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Oxetan-3-yloxy)pyridine typically involves the formation of the oxetane ring followed by its attachment to the pyridine ring. One common method is the reaction of 3-chloropropyl acetate with potassium hydroxide at elevated temperatures to form oxetane . This oxetane can then be reacted with a pyridine derivative under suitable conditions to yield this compound.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity, and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: 2-(Oxetan-3-yloxy)pyridine can undergo various chemical reactions, including:

    Oxidation: The oxetane ring can be oxidized to form more reactive intermediates.

    Reduction: The pyridine ring can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxetane ring.

Common Reagents and Conditions:

    Oxidation: Peroxy acids can be used for the oxidation of the oxetane ring.

    Reduction: Hydrogenation catalysts can be employed for the reduction of the pyridine ring.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxetane ring can lead to the formation of oxetanones, while substitution reactions can yield various substituted pyridine derivatives .

Scientific Research Applications

2-(Oxetan-3-yloxy)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Oxetan-3-yloxy)pyridine involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. The pyridine ring can participate in various binding interactions with enzymes and receptors, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of 2-(oxetan-3-yloxy)pyridine with structurally related pyridine derivatives:

Compound Key Substituent Molecular Weight (g/mol) Key Properties/Applications Reference
This compound Oxetane ring (3-membered) ~167.16* High polarity, metabolic stability; potential intermediate in bioactive molecule synthesis
[2-(Oxan-4-yloxy)pyridin-3-yl]methanamine Oxane ring (6-membered) 208.26 Reduced ring strain; lower reactivity; used in amine-functionalized drug candidates
2-(Hydroxyethoxy)pyridin-3-ol Hydroxyethoxy chain Not specified Enhanced water solubility; applications in coordination chemistry and metal-binding studies
2-(Octan-2-yloxy)pyridine-4-carboxylic acid Long alkyl chain + carboxylic acid 251.32 Increased lipophilicity; potential use in surfactants or agrochemicals
2-(Chloromethyl)pyridine hydrochloride Chloromethyl group 164.03 Reactive leaving group; used in alkylation reactions; toxicological risks noted

*Estimated based on molecular formula (C₈H₉NO₂).

Key Comparisons

  • Ring Strain and Reactivity :
    The oxetane ring in this compound introduces significant ring strain compared to six-membered oxane analogs (e.g., [2-(oxan-4-yloxy)pyridin-3-yl]methanamine). This strain enhances reactivity in ring-opening reactions, which is exploited in covalent inhibitor design .

  • Solubility and Bioavailability: Oxetane’s compact structure improves aqueous solubility relative to bulkier substituents (e.g., octan-2-yloxy groups). This property is critical for oral bioavailability in drug candidates, as seen in analogs like 6-(2,3-difluoro-4-(oxetan-3-yloxy)benzyl)-9-hydroxy-5-methyl-7-oxo-N-(4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyrimidin-4-yl)phenyl)-5,6-diazaspiro[3.5]non-8-ene-8-carboxamide (EP 4374877 A2), a spirocyclic compound with demonstrated pharmacological activity .
  • Synthetic Versatility :
    Compared to 2-(chloromethyl)pyridine hydrochloride, the oxetane-oxy group offers fewer toxicity concerns while maintaining utility as a linker in multicomponent reactions (e.g., Ugi reactions) .

Research Findings

  • Pharmacological Potential: Oxetane-containing pyridines are prioritized in kinase inhibitor development due to their ability to modulate enzyme active sites without excessive hydrophobicity. For example, 2-(3-ethyloxetan-3-yl)piperidine (a related oxetane-piperidine hybrid) is used in agrochemicals and CNS drug candidates .
  • Thermodynamic Stability : Oxetane derivatives exhibit superior thermal stability compared to furan or tetrahydrofuran analogs, as evidenced by their prevalence in high-temperature synthesis protocols .

Biological Activity

2-(Oxetan-3-yloxy)pyridine is a compound that features a pyridine ring substituted with an oxetane moiety. This unique structure imparts various biological activities, making it a subject of interest in medicinal chemistry. The following sections will explore its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of pyridine derivatives with oxetane-containing reagents. The general synthetic pathway can be summarized as follows:

  • Preparation of Oxetane Derivative : The oxetane ring is synthesized through cyclization reactions involving appropriate precursors.
  • Nucleophilic Substitution : The prepared oxetane is then subjected to nucleophilic substitution with a pyridine derivative, leading to the formation of this compound.

This synthetic route allows for the modification of both the oxetane and pyridine components, enabling the exploration of various derivatives with enhanced biological activities.

Biological Activity

The biological activity of this compound has been investigated in several studies, focusing on its potential anti-inflammatory and analgesic properties. Notable findings include:

  • Anti-inflammatory Activity : Research indicates that derivatives of pyridine, including this compound, exhibit significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. For instance, compounds structurally related to this compound have shown IC50 values in the low micromolar range against COX-2, comparable to established anti-inflammatory drugs like celecoxib .
  • Mechanism of Action : The anti-inflammatory effects are attributed to the modulation of eicosanoid biosynthesis, where the inhibition of COX enzymes leads to decreased production of pro-inflammatory mediators such as prostaglandins .

Structure-Activity Relationships (SAR)

The structure-activity relationship studies have highlighted the importance of specific substituents on the pyridine and oxetane rings for enhancing biological activity:

Substituent Effect on Activity
Bromine at 4-positionEnhances reactivity and binding affinity
Hydroxyl groupsIncrease solubility and bioavailability
Alkyl substitutionsInfluence lipophilicity and membrane permeability

These modifications can lead to improved efficacy and selectivity for specific molecular targets.

Case Studies

  • In Vivo Studies : In animal models, compounds similar to this compound have demonstrated efficacy in reducing inflammation induced by carrageenan and formalin. The ED50 values for these compounds were reported to be significantly lower than those for traditional NSAIDs, indicating a promising therapeutic profile .
  • Target Identification : Interaction studies using molecular docking have suggested that this compound may bind effectively to various inflammatory mediators, modulating their activity. This aspect is crucial for understanding its potential in treating chronic inflammatory diseases.

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